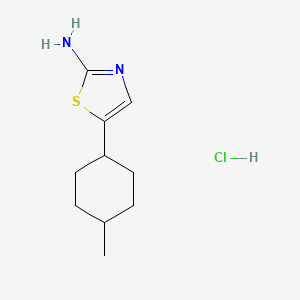![molecular formula C17H16Cl2FNO3 B2476853 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide CAS No. 1105227-59-5](/img/structure/B2476853.png)
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of dichlorophenoxy and fluorophenoxy groups. These groups are likely to influence the overall shape and properties of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has focused on the synthesis and characterization of related compounds, aiming to explore their chemical properties and potential applications. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, demonstrates the ongoing efforts to develop new chemicals with improved efficacy and environmental profiles. These syntheses often involve multiple steps and are aimed at understanding the interaction between structural modifications and biological activity or environmental behavior (Makino & Yoshioka, 1987).
Environmental Impact and Biodegradation
The environmental impact of chemicals related to 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide, particularly their degradation and bioremediation, has been a subject of extensive research. Studies on biological agents for the degradation of phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlight the importance of understanding and enhancing the biodegradability of these compounds. Microorganisms play a crucial role in the natural degradation process, offering potential pathways for mitigating environmental contamination (Serbent et al., 2019).
Herbicidal Applications and Mode of Action
The development and optimization of herbicides represent a significant area of application for compounds like this compound. Research into the mode of action of these compounds, including their effects on plant physiology and the inhibition of specific pathways, is crucial for the development of more effective and selective herbicides. Studies have examined the physiological effects of similar compounds on various plant species, providing insights into their potential use in agriculture for controlling unwanted vegetation while minimizing impact on crops (Shimabukuro et al., 1978).
Toxicological Studies and Safety Evaluation
Toxicological studies and safety evaluations are essential aspects of research on chemicals like this compound. Investigating the potential health risks and environmental safety of these compounds is critical for regulatory compliance and ensuring public health. Research in this area often involves assessing the carcinogenicity, mutagenicity, and overall toxicological profile of these chemicals to inform safe usage and handling guidelines (Ibrahim et al., 1991).
Wirkmechanismus
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known synthetic auxin . Auxins are a class of plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Mode of Action
As a synthetic auxin, 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide likely mimics the action of natural auxins. It is absorbed by the plant’s leaves and transported to the meristematic tissues, where it induces uncontrolled and unsustainable growth, leading to curling of stems, wilting of leaves, and eventually, plant death .
Biochemical Pathways
The compound affects the auxin signaling pathway, which regulates various aspects of plant growth and development. By mimicking natural auxins, it disrupts the normal balance of hormones in the plant, leading to abnormal growth patterns .
Pharmacokinetics
Similar to 2,4-d, it is likely to be poorly soluble in water but soluble in most organic solvents . This solubility profile can affect its bioavailability and distribution within the plant.
Result of Action
The result of the compound’s action is the disruption of normal plant growth, leading to abnormal growth patterns and eventually plant death . This makes it effective as a herbicide, particularly against broadleaf weeds .
Action Environment
Environmental factors such as temperature, humidity, and soil composition can influence the compound’s action, efficacy, and stability. For instance, its solubility in water suggests that it might be less effective in dry conditions. Additionally, its stability under normal temperatures suggests that it might be less effective in extremely hot or cold conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2FNO3/c1-11(24-16-7-2-12(18)10-15(16)19)17(22)21-8-9-23-14-5-3-13(20)4-6-14/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAIUJNDVLQAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)


![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)

![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)
![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)
